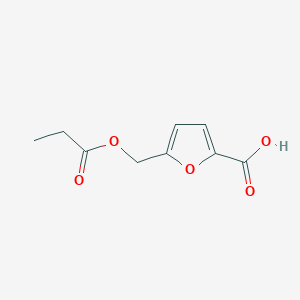
3,5-Dihydroxybenzoyl chloride
概要
説明
3,5-Dihydroxybenzoyl chloride is an organic compound with the molecular formula C₇H₅ClO₃. It is a derivative of benzoic acid, where the benzene ring is substituted with two hydroxyl groups at the 3 and 5 positions and a chlorine atom at the carbonyl carbon. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Dihydroxybenzoyl chloride can be synthesized through the chlorination of 3,5-dihydroxybenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. The reaction is carried out under reflux conditions, where the 3,5-dihydroxybenzoic acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction mixture is then heated to facilitate the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of the chlorinating agent to a reactor containing 3,5-dihydroxybenzoic acid. The reaction is monitored and controlled to ensure complete conversion and high yield. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: 3,5-Dihydroxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, this compound hydrolyzes to form 3,5-dihydroxybenzoic acid.
Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazones and oximes.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Major Products:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
3,5-Dihydroxybenzoic Acid: Formed by hydrolysis
科学的研究の応用
3,5-Dihydroxybenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 3,5-dihydroxybenzoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in the synthesis of various derivatives and in the modification of proteins and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
3,5-Dihydroxybenzoyl chloride is unique due to the presence of two hydroxyl groups and an acyl chloride group on the benzene ring. Similar compounds include:
3,4-Dihydroxybenzoyl Chloride: Differing by the position of the hydroxyl groups.
3,5-Dihydroxybenzoic Acid: Lacking the acyl chloride group.
3,5-Dimethoxybenzoyl Chloride: Substituted with methoxy groups instead of hydroxyl groups.
These compounds share some reactivity patterns but differ in their specific chemical properties and applications.
特性
IUPAC Name |
3,5-dihydroxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBSEEJTDJUTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554470 | |
| Record name | 3,5-Dihydroxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41696-97-3 | |
| Record name | 3,5-Dihydroxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Bromo-2-(4-iodo-phenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1627931.png)
![2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627932.png)
![3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde](/img/structure/B1627934.png)







![[4-(4-aminophenyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B1627946.png)
![[2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl](/img/structure/B1627951.png)
